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Compound Name:
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Cat. No.: B1525641
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Executive Summary & Chemical Identity

Alrizomadlin (APG-115) represents a second-generation, orally active small-molecule inhibitor
of the MDM2-p53 protein-protein interaction. Unlike first-generation MDM2 inhibitors (e.g.,
Nutlins) which suffered from poor pharmacokinetic (PK) profiles and limited potency,
Alrizomadlin utilizes a spiro-oxindole scaffold to achieve high binding affinity (

nM) and superior oral bioavailability.

Crucially, this compound transcends simple apoptosis induction. Recent translational data
indicates a dual mechanism of action:

 Direct Cytotoxicity: Restoring wild-type p53 function in tumor cells to induce cell cycle arrest
and apoptosis.
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e Immuno-Oncology (I0) Synergy: Destabilizing MDM2 in T-cells to enhance T-cell immunity
and sensitize "cold" tumors to PD-1 blockade.

Physicochemical Profile

Property Specification
CAS Number 1256825-17-8
Common Name Alrizomadlin; APG-115

Chemical Formula

Molecular Weight 642.59 g/mol

DMSO:
Solubility (In Vitro)
50 mg/mL (clear solution)

N ) Requires co-solvent system (PEG300/Tween-
Solubility (In Vivo) 80) or Cyclodextrin

Target MDM2 (Murine Double Minute 2)

) o Solid tumors (TP53 wild-type), AML, Salivary
Primary Indication )
Gland Carcinoma

Mechanism of Action: The Dual-Strike Hypothesis

To effectively utilize Alrizomadlin, researchers must understand that it targets the MDM2-p53
autoregulatory feedback loop.

A. Structural Biology of Inhibition

MDMZ2 acts as an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Alrizomadlin
mimics the three key hydrophobic amino acid residues of p53 (Phel9, Trp23, and Leu26) that
insert into the hydrophobic cleft of MDM2. By occupying this cleft, Alrizomadlin prevents MDM2
from binding p53, leading to p53 accumulation, nuclear translocation, and transcription of
downstream targets like p21 (cell cycle arrest) and PUMA (apoptosis).

B. The Imnmune-Modulatory Axis (The "Expert" Insight)
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Field data suggests that MDM2 inhibition is not limited to tumor cells. MDM2 also regulates T-
cell stability (via STAT5). Alrizomadlin treatment increases MDM2 degradation in T-cells,
stabilizing STAT5, which enhances

T-cell cytotoxic function. This mechanism explains the observed synergy with PD-1 inhibitors in
preclinical models, even in tumors with p53 mutations, as the immune effect is host-dependent,
not tumor-dependent.

Pathway Visualization

The following diagram illustrates the canonical p53 restoration alongside the non-canonical

immune activation pathway.
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Figure 1:Dual mechanism of Alrizomadlin: Blocking MDM2 restores p53-mediated apoptosis in
tumor cells while simultaneously enhancing T-cell immunity via STATS stabilization.

Validated Experimental Protocols
A. In Vitro Handling & Viability Assays

Critical Note: Alrizomadlin is potent.[1][2]

values in TP53 wild-type cell lines (e.g., SJSA-1, AGS) are typically in the 10-100 nM range.

e Stock Preparation:
o Dissolve powder in 100% DMSO to reach 10 mM or 50 mM.

o Aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles to
prevent precipitation or degradation.

e Cell Treatment:
o Seed cells (3,000-5,000 cells/well) in 96-well plates.
o Treat with serial dilutions (e.g., 0.1 nM to 10

M) for 72 hours.

o Control: Ensure DMSO concentration is consistent across wells (<0.5%).
e Readout: Use CellTiter-Glo (ATP-based) or CCK-8.
o Biomarker Validation (Western Blot):

o Treat cells for 24 hours at

o Required Markers: p53 (accumulation), MDM2 (accumulation due to feedback loop), p21
(downstream activation), Cleaved PARP (apoptosis).
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B. In Vivo Formulation (The "Gold Standard")

Many researchers fail preclinical studies due to poor vehicle selection, leading to precipitation
in the gut or peritoneum. The following protocol is validated for oral gavage (PO) in murine
models.

Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[3][4]
Step-by-Step Preparation (Example: 10 mL total volume):
o Step 1: Weigh Alrizomadlin powder (e.g., 50 mg for a 5 mg/mL solution).

e Step 2: Add 1.0 mL DMSO. Vortex/sonicate until completely dissolved (Solution must be
clear).

e Step 3: Add 4.0 mL PEG300. Vortex thoroughly.
e Step 4: Add 0.5 mL Tween-80. Vortex.
o Step 5: Slowly add 4.5 mL Saline (0.9% NacCl) while vortexing.

o Caution: Adding saline too quickly can cause precipitation. If cloudiness occurs, sonicate
at 37°C.

Storage: Prepare fresh daily. Do not store the aqueous formulation for >24 hours.

C. Synergy Workflow: PD-1 Blockade

This protocol validates the immuno-oncology synergy.
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Figure 2:Experimental workflow for assessing Alrizomadlin synergy with checkpoint inhibitors.
Note the oral (PO) dosing for the small molecule vs. intraperitoneal (IP) for the antibody.

Preclinical Efficacy Data Summary

The following data points are synthesized from key validation studies to serve as benchmarks

for your internal assays.
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Cell Line

Tissue Origin

TP53 Status

Alrizomadlin
IC50 (72h)

Notes

SJSA-1

Osteosarcoma

Wild-Type (Amp)

10-30 nM

Highly sensitive
(MDM2
amplified)

AGS

Gastric

Wild-Type

~20 nM

Standard

sensitive model

MKN45

Gastric

Wild-Type

~100 nM

Good for
combination

studies

HCT116 p53-/-

Colon

Deleted

> 10

Negative control
(confirms

specificity)

Interpretation: If you observe cytotoxicity in p53 null/mutant lines (like HCT116 p53-/-) at

concentrations below 1

M, your compound stock may be contaminated or you are observing off-target toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1525641?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

